3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a synthetic organic compound that features a trimethoxyphenyl group, a pyrrolidinylphenyl group, and a benzamide moiety
Mecanismo De Acción
Target of Action
The primary targets of F5019-0306, also known as IMM0306, are CD20 and CD47 . CD20 is a cell surface marker expressed on B cells and is a common target for therapies aimed at B cell malignancies . CD47 is a protein expressed on the surface of many cells and serves as a “don’t eat me” signal, preventing phagocytosis by macrophages .
Mode of Action
F5019-0306 is a bispecific antibody that simultaneously binds to CD20 and CD47 . It has a higher affinity for CD20 than for CD47, enabling its preferential and simultaneous binding to CD20 and CD47 on malignant B cells rather than to CD47-positive normal tissues . By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells .
Biochemical Pathways
The binding of F5019-0306 to CD20 and CD47 on B cells affects multiple biochemical pathways. It blocks the CD47-SIRPα interaction, which is a key pathway that cancer cells use to evade the immune system . Simultaneously, it activates FcγR, triggering antibody-dependent cellular phagocytosis (ADCP) and antibody-dependent cell-mediated cytotoxicity (ADCC) pathways .
Result of Action
The result of F5019-0306’s action is the enhanced killing of malignant B cells. By blocking the CD47 “don’t eat me” signal and activating the Fc-receptor “eat me” signal of CD20, F5019-0306 promotes the phagocytosis and killing of B cells . This leads to a reduction in the number of malignant B cells, which can result in the regression of B cell malignancies .
Action Environment
The action of F5019-0306 can be influenced by various environmental factors. For instance, the presence of other immune cells, such as natural killer (NK) cells, can enhance the ADCC activity triggered by F5019-0306 . Additionally, factors that affect the expression of CD20 and CD47 on B cells, such as the stage of disease and prior treatments, can influence the efficacy of F5019-0306. The stability of F5019-0306 can be affected by storage conditions, such as temperature and light exposure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide typically involves multiple steps:
Formation of the Trimethoxyphenyl Intermediate: The trimethoxyphenyl group can be synthesized through the methylation of hydroxybenzaldehyde derivatives using methyl iodide in the presence of a base such as potassium carbonate.
Coupling with Pyrrolidinylphenyl Group: The intermediate is then coupled with a pyrrolidinylphenyl group through a Suzuki-Miyaura coupling reaction. This reaction involves the use of a palladium catalyst and a boronic acid derivative of the pyrrolidinylphenyl group.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety through the reaction of the coupled intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5-trimethoxybenzamide: Shares the trimethoxyphenyl and benzamide moieties but lacks the pyrrolidinylphenyl group.
N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide: Contains the pyrrolidinylphenyl and benzamide moieties but lacks the trimethoxyphenyl group.
Uniqueness
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is unique due to the combination of its three functional groups, which may confer distinct bioactive properties and make it a valuable compound for further research and development.
Actividad Biológica
3,4,5-trimethoxy-N-{2-[4-(pyrrolidin-1-yl)phenyl]ethyl}benzamide is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring methoxy groups and a pyrrolidine moiety, suggests various therapeutic applications, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is 3,4,5-trimethoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide. It has a molecular weight of approximately 415.5 g/mol and exhibits specific physicochemical properties that influence its biological activity:
Property | Value |
---|---|
Molecular Weight | 415.5 g/mol |
LogP (XLogP3) | 4 |
Hydrogen Bond Donor Count | 2 |
Hydrogen Bond Acceptor Count | 6 |
Rotatable Bond Count | 6 |
These properties indicate a moderate lipophilicity, which may enhance its ability to permeate biological membranes.
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may modulate various signaling pathways, leading to significant biological effects.
Potential Targets:
- Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Interaction : It could act as an antagonist or agonist at certain receptor sites, affecting cellular signaling.
Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Case Study 1 : A related compound demonstrated an IC50 value less than that of doxorubicin against various cancer cell lines, indicating potent cytotoxic effects .
- Data Table : Comparison of IC50 values for related compounds:
Compound | IC50 (µM) | Cell Line |
---|---|---|
This compound | TBD | TBD |
Doxorubicin | <0.5 | A431 |
Related Compound A | <0.7 | HT29 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies have shown that similar benzamide derivatives exhibit activity against various bacterial strains.
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-26-19-14-17(15-20(27-2)21(19)28-3)22(25)23-11-10-16-6-8-18(9-7-16)24-12-4-5-13-24/h6-9,14-15H,4-5,10-13H2,1-3H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMZOBUUVOIIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CC=C(C=C2)N3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.